molecular formula C13H11F2NO B3369319 3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline CAS No. 231278-65-2

3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline

Cat. No.: B3369319
CAS No.: 231278-65-2
M. Wt: 235.23 g/mol
InChI Key: USOZORKORACUMN-UHFFFAOYSA-N
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Description

3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline (CAS 231278-65-2) is a fluorinated aniline derivative serving as a versatile building block in organic synthesis and medicinal chemistry. With a molecular formula of C13H11F2NO and a molecular weight of 235.23 g/mol, this compound is of high interest in the development of novel active pharmaceutical ingredients (APIs) . Its structure, featuring both an aniline and a fluorinated benzyl ether, makes it a valuable intermediate for constructing more complex molecules. Research Applications and Value: This compound functions as a key synthetic intermediate in pharmaceutical research. Its primary research value lies in its role in the synthesis of potential TEAD inhibitors, as indicated by its listing in the patent WO-2023009785-A1, which explores targets in the Hippo signaling pathway for cancer therapeutics . Furthermore, structural analogs of this compound, such as 3-Chloro-4-(3-fluorobenzyloxy)aniline, are well-documented as crucial intermediates in the synthesis of approved drugs like Lapatinib, a tyrosine kinase inhibitor used in cancer treatment . This highlights the strategic importance of the 3-fluoro-4-(fluorobenzyloxy)aniline scaffold in drug discovery. Properties and Handling: The integration of fluorine atoms is a established strategy in medicinal chemistry to fine-tune the properties of drug candidates. Fluorination can enhance metabolic stability, modulate lipophilicity, and influence bioavailability by affecting the molecule's electronic properties and conformation . For research purposes, this compound should be stored in a dark place under an inert atmosphere at room temperature to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-[(3-fluorophenyl)methoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO/c14-10-3-1-2-9(6-10)8-17-13-5-4-11(16)7-12(13)15/h1-7H,8,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOZORKORACUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201242825
Record name 3-Fluoro-4-[(3-fluorophenyl)methoxy]benzenamine
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Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231278-65-2
Record name 3-Fluoro-4-[(3-fluorophenyl)methoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=231278-65-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-[(3-fluorophenyl)methoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Studies of 3 Fluoro 4 3 Fluorophenyl Methoxy Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule is the primary site for a variety of chemical transformations, including electrophilic aromatic substitution, acylation, sulfonylation, diazotization, and condensation reactions.

Electrophilic Aromatic Substitution on the Aniline Ring

The amino group (-NH₂) is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. byjus.comaskfilo.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring, thereby increasing the electron density at the ortho and para positions. Consequently, electrophiles will preferentially attack these positions.

In the case of 3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline, the available positions for electrophilic attack on the aniline ring are C-2, C-5, and C-6. The C-4 position is blocked by the benzyloxy group. The fluorine atom at C-3 is a deactivating group but is also an ortho, para-director. Therefore, the positions ortho to the amino group (C-5) and para to the fluorine atom (C-6) are the most likely sites for substitution. The C-2 position is sterically hindered by the adjacent fluorine and benzyloxy groups.

PositionActivating/Deactivating Group InfluencePredicted Reactivity
C-2Sterically hindered by adjacent F and OCH₂Ph groups. Activated by -NH₂.Low
C-5ortho to -NH₂ (activating). meta to -F (weakly deactivating).High
C-6para to -F (deactivating, but para-directing). meta to -NH₂.Moderate

Acylation and Sulfonylation Reactions

The amino group of this compound readily undergoes acylation and sulfonylation reactions with acyl halides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

For instance, the acylation of a similar compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, has been reported in the synthesis of Lapatinib. This suggests that this compound would react similarly.

Table of Acylation and Sulfonylation Reactions:

ReagentProduct TypeGeneral Reaction Conditions
Acetyl chlorideAcetamideBase (e.g., pyridine, triethylamine), aprotic solvent
Benzoyl chlorideBenzamideBase (e.g., pyridine, triethylamine), aprotic solvent
Methanesulfonyl chlorideMethanesulfonamideBase (e.g., pyridine, triethylamine), aprotic solvent
p-Toluenesulfonyl chloridep-ToluenesulfonamideBase (e.g., pyridine, triethylamine), aprotic solvent

Diazotization and Coupling Reactions

Primary aromatic amines like this compound can be converted to diazonium salts upon treatment with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a variety of coupling reactions to form azo compounds, which are often colored and find use as dyes.

The diazonium salt can be coupled with activated aromatic compounds such as phenols and anilines to yield azo dyes. The position of the azo coupling is typically para to the activating group on the coupling partner.

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The formation of the imine is a reversible process, and the equilibrium can be shifted towards the product by removing water from the reaction mixture.

Table of Condensation Reactions:

Carbonyl CompoundProduct Type
BenzaldehydeN-Benzylidene-3-fluoro-4-[(3-fluorophenyl)methoxy]aniline
AcetoneN-(propan-2-ylidene)-3-fluoro-4-[(3-fluorophenyl)methoxy]aniline
CyclohexanoneN-cyclohexylidene-3-fluoro-4-[(3-fluorophenyl)methoxy]aniline

Reactivity of the Fluorinated Aromatic Rings

The presence of fluorine atoms on both the aniline and the benzyl rings influences their reactivity.

Influence of Fluorine on Aromatic Ring Activation/Deactivation

Fluorine is an interesting substituent on an aromatic ring as it is an ortho, para-director, yet it is a deactivating group. This is due to the opposing effects of its high electronegativity (inductive effect) and its ability to donate a lone pair of electrons into the aromatic system (resonance effect).

Inductive Effect (-I): Fluorine is the most electronegative element, and it withdraws electron density from the aromatic ring through the sigma bond, making the ring less susceptible to electrophilic attack. This is the deactivating effect.

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the pi-system of the benzene ring. This resonance effect increases the electron density at the ortho and para positions, thus directing incoming electrophiles to these positions.

In this compound, the fluorine on the aniline ring deactivates it towards electrophilic substitution but directs incoming electrophiles to the C-2 and C-6 positions (relative to the fluorine). The fluorine on the benzyl ring similarly deactivates that ring and directs substitution to its ortho and para positions.

Potential for Directed ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles.

In the case of this compound, several functional groups could potentially act as DMGs. The amino group, after suitable protection (e.g., as a pivalamide or carbamate), is a powerful DMG. The ether oxygen of the benzyloxy group can also direct metalation. The fluorine substituent itself is a weaker DMG.

Given the presence of multiple potential directing groups, the regiochemical outcome of a DoM reaction on a protected derivative of this compound would depend on the hierarchy of these groups and the reaction conditions. The protected amino group is generally a stronger DMG than the ether oxygen. Therefore, it is anticipated that metalation would occur primarily at the position ortho to the protected amino group.

Table 1: Potential Regiochemical Outcomes of Directed ortho Metalation on a Protected Derivative of this compound

Directing Group (in protected form)Predicted Site of LithiationPotential Electrophiles (E+)
Pivalamide (-NHCOt-Bu)C-5I₂, Me₃SiCl, DMF, CO₂
Carbamate (-NHCO₂R)C-5Br₂, Ph₂CO, RCHO
Benzyloxy Ether (-OCH₂Ar)C-5 (if amino group is unprotected and lithiated)S₈, (MeO)₂SO₂, ClP(O)(OEt)₂

Note: The table presents predicted outcomes based on established principles of Directed ortho Metalation. Experimental verification would be required.

Modifications of the Methoxy Linkage

The benzylic ether linkage in this compound is a key structural feature that can be targeted for modification.

Cleavage of the C-O bond of the benzylic ether can be achieved under various conditions to yield the corresponding phenol (B47542), 4-amino-2-fluorophenol. Common methods for benzyl ether cleavage include catalytic hydrogenation, treatment with strong acids, or the use of Lewis acids.

Catalytic Hydrogenation: This is a mild and efficient method for benzyl ether cleavage. However, its application to this compound may be complicated by the presence of the fluorine substituents, which could potentially be susceptible to hydrodefluorination under certain conditions.

Acid-Catalyzed Cleavage: Strong acids such as HBr or HI can cleave benzyl ethers, but these harsh conditions may not be compatible with other functional groups in the molecule.

Lewis Acid-Mediated Cleavage: Lewis acids like boron tribromide (BBr₃) are highly effective reagents for the cleavage of aryl ethers. organic-chemistry.org This method is often performed at low temperatures and can tolerate a range of functional groups.

Table 2: Potential Methods for the Cleavage of the Ether Bond in this compound

ReagentConditionsProduct
H₂, Pd/CRT, 1 atm4-Amino-2-fluorophenol
BBr₃CH₂Cl₂, -78 °C to RT4-Amino-2-fluorophenol
BCl₃·SMe₂CH₂Cl₂, 0 °C to RT4-Amino-2-fluorophenol

Note: The table outlines potential reaction conditions and products. Optimization would be necessary for specific applications.

Following cleavage of the ether bond to the phenol, the resulting hydroxyl group can be further transformed. For instance, it can be alkylated to introduce different alkyl or substituted benzyl groups, or it can be converted into other functional groups such as a triflate, which can then participate in cross-coupling reactions.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. acs.orgtaylorfrancis.comrsc.org The aniline functionality of this compound makes it a suitable component for various MCRs.

For example, it could potentially be used in the Ugi or Passerini reactions. In a Ugi four-component reaction, an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide react to form an α-acylamino amide. The incorporation of the structurally complex this compound into such a reaction would lead to the rapid generation of diverse and potentially biologically active molecules.

Table 3: Potential Multi-Component Reactions Involving this compound

Reaction NameOther ComponentsResulting Scaffold
Ugi ReactionCarboxylic acid, Aldehyde/Ketone, Isocyanideα-Acylamino amide
Passerini ReactionCarboxylic acid, Isocyanideα-Acyloxy amide
Mannich ReactionAldehyde, Enolizable carbonyl compoundβ-Amino carbonyl compound

Note: The feasibility of these reactions would depend on the specific reaction partners and conditions.

Stereochemical Considerations in Derivatization

While this compound itself is achiral, derivatization reactions can introduce stereocenters. For instance, if the aniline nitrogen participates in a reaction that forms a new chiral center, the stereochemical outcome of that reaction would be an important consideration.

An example would be the addition of the aniline to a prochiral Michael acceptor. The facial selectivity of this addition could potentially be influenced by the bulky benzyloxy substituent, leading to diastereoselectivity. Similarly, in multi-component reactions that generate new stereocenters, the structure of this compound could influence the stereochemical course of the reaction.

Further research would be needed to explore the potential for stereocontrolled derivatization of this molecule, possibly through the use of chiral catalysts or auxiliaries.

Analytical and Spectroscopic Characterization Techniques for 3 Fluoro 4 3 Fluorophenyl Methoxy Aniline

Spectroscopic Methods for Structure Confirmation

Spectroscopic techniques are fundamental in elucidating the chemical structure of a molecule. Each method provides unique information about the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of specific atomic nuclei.

¹H NMR: This technique would be used to identify the number and types of protons in the molecule. The expected spectrum would show distinct signals for the aromatic protons on both phenyl rings, the benzylic protons of the -CH₂- group, and the amine (-NH₂) protons. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration of these signals would confirm the connectivity of the proton-bearing fragments.

¹³C NMR: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom would give a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic, attached to electronegative atoms).

¹⁹F NMR: Given the presence of two fluorine atoms in different chemical environments (one on each aromatic ring), ¹⁹F NMR would be a crucial technique for characterization. It would be expected to show two distinct signals, and the coupling between the fluorine and adjacent protons (¹H-¹⁹F coupling) would provide further structural confirmation.

Data Table: Predicted NMR Data (Illustrative)

Technique Expected Chemical Shift Range (ppm) Key Structural Information
¹H NMR6.0 - 7.5 (aromatic), 5.0 (benzylic -CH₂-), 3.5 - 4.5 (amine -NH₂)Proton connectivity and environment
¹³C NMR110 - 160 (aromatic), 70 (benzylic -CH₂-)Carbon framework
¹⁹F NMR-110 to -140Number and environment of fluorine atoms

Note: The above table is illustrative and not based on experimental data for 3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Key expected absorption bands for this compound would include:

N-H stretching: Around 3300-3500 cm⁻¹, characteristic of the primary amine group.

C-H stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the -CH₂- group would be just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations typically appear in the 1400-1600 cm⁻¹ region.

C-O stretching: The ether linkage (Ar-O-CH₂) would show a strong absorption band in the 1200-1250 cm⁻¹ region.

C-F stretching: Strong absorptions in the 1000-1400 cm⁻¹ region would indicate the presence of carbon-fluorine bonds.

Data Table: Expected IR Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹)
Amine (N-H Stretch)3300 - 3500
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000
Aromatic C=C Stretch1400 - 1600
Ether (C-O Stretch)1200 - 1250
C-F Stretch1000 - 1400

Note: This table represents typical ranges and is not based on a measured spectrum of the title compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. The nominal molecular weight of this compound is approximately 235.23 g/mol . A high-resolution mass spectrum would provide the exact molecular weight, confirming the elemental composition. Analysis of the fragmentation pattern could reveal the loss of key structural motifs, such as the fluorobenzyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated aromatic systems in this compound would lead to characteristic absorption maxima (λ_max) in the ultraviolet region. The exact position and intensity of these absorptions would be influenced by the substitution pattern on the aromatic rings.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of a chemical compound and for its isolation. A typical HPLC method for a compound like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions. The peak area in the chromatogram would be proportional to the concentration, allowing for quantitative purity assessment.

Data Table: Illustrative HPLC Parameters

Parameter Typical Condition
ColumnReversed-phase C18
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
DetectorUV at a specific wavelength (e.g., 254 nm)
Flow Rate1.0 mL/min

Note: The conditions in this table are examples and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In the synthesis of this compound, GC is instrumental in identifying and quantifying any volatile byproducts that may be present in the reaction mixture or the final product. The separation in GC is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase.

A typical GC analysis for aniline (B41778) derivatives involves using a capillary column, such as one coated with a non-polar or medium-polarity stationary phase. epa.gov A Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) is commonly used for the detection of aniline compounds due to their high sensitivity. epa.gov For instance, a developed GC method for positional isomers of trifluoromethoxy aniline utilized an AT-210 capillary column with an FID detector. researchgate.net

While specific GC data for this compound is not publicly available, a hypothetical analysis would aim to separate the target compound from potential volatile impurities such as starting materials (e.g., 3-fluoro-4-aminophenol and 3-fluorobenzyl bromide) or solvent residues. The retention times of these compounds would be distinct under optimized chromatographic conditions.

Hypothetical GC Parameters for Analysis of this compound:

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Injector Temperature 250 °C
Detector Temperature 300 °C (FID)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
Carrier Gas Helium or Nitrogen
Detector Flame Ionization Detector (FID)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used to monitor the progress of chemical reactions. rsc.org By spotting the reaction mixture on a TLC plate at different time intervals, it is possible to qualitatively observe the consumption of starting materials and the formation of the product.

For the synthesis of this compound, a TLC plate coated with silica gel is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of solvents of varying polarity. The choice of eluent is crucial for achieving good separation between the starting materials, the product, and any non-volatile byproducts. Visualization of the spots can be achieved under UV light (typically at 254 nm) if the compounds are UV-active, or by using a staining agent. rsc.org

In a typical synthesis, the starting materials will have different retention factors (Rf values) compared to the product. As the reaction proceeds, the spot corresponding to the starting materials will diminish in intensity, while the spot for the product will become more prominent. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. researchgate.net

Typical TLC System for Monitoring the Synthesis of this compound:

ComponentDescription
Stationary Phase Silica gel 60 F254 pre-coated aluminum plates
Mobile Phase A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). A common starting ratio would be 7:3 or 8:2 (hexane:ethyl acetate).
Visualization UV lamp (254 nm) and/or staining with potassium permanganate or iodine.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a pure compound. This information is then used to calculate the empirical formula of the substance. For this compound, with a molecular formula of C13H11F2NO, the theoretical elemental composition can be calculated.

The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample in a stream of oxygen. The resulting combustion gases (CO2, H2O, N2) are separated and quantified, allowing for the determination of the mass percentages of carbon, hydrogen, and nitrogen. The percentage of oxygen is often determined by difference, and fluorine content can be determined by ion chromatography after combustion and absorption.

The experimentally determined percentages of each element should closely match the theoretical values for the proposed structure.

Theoretical Elemental Composition of this compound (C13H11F2NO):

ElementSymbolAtomic WeightNumber of AtomsTotal MassMass Percentage (%)
CarbonC12.01113156.14366.38
HydrogenH1.0081111.0884.71
FluorineF18.998237.99616.15
NitrogenN14.007114.0075.95
OxygenO15.999115.9996.80
Total 235.233 100.00

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and conformational details. To perform X-ray crystallography, a single crystal of high quality is required.

While a crystal structure for this compound is not available in the public domain, if a suitable crystal were obtained, the analysis would provide valuable insights into its solid-state conformation. The data would reveal the planarity of the aniline ring, the orientation of the methoxy linker, and the relative orientation of the two fluorophenyl rings. Furthermore, intermolecular interactions such as hydrogen bonding (involving the amine group) and π-stacking (between the aromatic rings) that dictate the crystal packing would be elucidated.

Hypothetical Crystallographic Data Table for this compound:

ParameterHypothetical Value
Empirical formula C13H11F2NO
Formula weight 235.23
Crystal system Monoclinic
Space group P21/c
Unit cell dimensions a = 10.5 Å, b = 5.8 Å, c = 18.2 Å, β = 95°
Volume 1100 ų
Z 4
Density (calculated) 1.42 g/cm³
R-factor < 0.05

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis (if applicable)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques used to study chiral molecules. These methods measure the differential absorption of left and right circularly polarized light by a chiral sample.

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit any VCD or ECD signals. These techniques would only be applicable if the molecule were modified to introduce chirality, for example, through the introduction of a chiral substituent. In its current form, VCD and ECD analysis is not applicable.

Computational Chemistry and Molecular Modeling of 3 Fluoro 4 3 Fluorophenyl Methoxy Aniline

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are employed to understand the fundamental electronic properties of 3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline, which in turn dictate its reactivity and intermolecular interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

Conformer Dihedral Angle 1 (C-O-C-C) Dihedral Angle 2 (O-C-C-N) Relative Energy (kcal/mol)
A 180° 0.00
B 90° 2.50
C 180° 180° 1.20

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.nettci-thaijo.org For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the electronegative fluorine and oxygen atoms, as well as the nitrogen atom of the aniline (B41778) group, indicating these are sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue regions) would be expected around the hydrogen atoms. This analysis helps in understanding how the molecule might interact with other molecules or biological receptors.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for chemical reactions. The aniline ring is likely to be a major contributor to the HOMO, while the fluorophenyl ring may have a greater contribution to the LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

Parameter Energy (eV)
HOMO -5.8
LUMO -1.2

Molecular Dynamics (MD) Simulations for Conformational Sampling in Solution

While DFT provides information on static conformations, Molecular Dynamics (MD) simulations can model the dynamic behavior of this compound in a solvent environment, such as water, over time. ajchem-a.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities. This allows for the exploration of the molecule's conformational landscape in solution, revealing which conformations are most prevalent and how the molecule's shape fluctuates. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site.

Ligand-Based and Structure-Based Drug Design Principles

Computational methods are integral to modern drug discovery. Both ligand-based and structure-based approaches can be applied to this compound to explore its therapeutic potential.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asiapharmaceutics.info This is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a protein target.

Monoamine Oxidase B (MAO-B): As an inhibitor of MAO-B, this compound could have potential in the treatment of neurodegenerative diseases like Parkinson's disease. asiapharmaceutics.info Docking studies would involve placing the molecule into the active site of the MAO-B enzyme to predict its binding orientation and calculate a docking score, which is an estimate of the binding affinity. Key interactions would likely involve hydrogen bonds with active site residues and hydrophobic interactions within the binding pocket.

Tead Proteins: The TEA Domain (TEAD) family of transcription factors are emerging as important targets in cancer therapy. Docking this compound into the ligand-binding pocket of a TEAD protein could reveal its potential as an inhibitor of the TEAD-YAP interaction. The docking simulation would aim to identify key interactions, such as hydrogen bonds and pi-stacking, that could contribute to high binding affinity.

Table 3: Hypothetical Molecular Docking Results for this compound

Target Protein Docking Score (kcal/mol) Key Interacting Residues
MAO-B -8.5 Tyr435, Gln206, Cys172

Despite a comprehensive search for scientific literature and data, there is currently no publicly available research specifically detailing the computational chemistry and molecular modeling of this compound. As a result, the requested in-depth article on its binding affinity prediction, QSAR model development, use in virtual screening, and in silico metabolic and bioavailability predictions cannot be generated at this time.

The absence of specific studies on this compound prevents a scientifically accurate and detailed discussion of the topics outlined in the request. Generating content without supporting research would lead to speculation and would not meet the required standards of a professional and authoritative article.

Further research and publication in the field of computational chemistry focusing on this particular molecule are needed before a comprehensive article as requested can be composed.

Investigation of 3 Fluoro 4 3 Fluorophenyl Methoxy Aniline in Pre Clinical Medicinal Chemistry Research

Exploration as a Scaffold for Kinase Inhibitors (e.g., Tead Inhibitors)

There is no available information on the use of 3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline as a scaffold for TEAD inhibitors or other kinase inhibitors.

Design Rationale for Analogues Targeting ATP Binding Sites

No research has been published detailing the design rationale for analogues of this compound targeting kinase ATP binding sites.

Structure-Activity Relationship (SAR) Studies for Kinase Binding

No SAR studies for kinase binding involving derivatives of this compound are available in the scientific literature.

Enzyme Kinetics and Inhibition Mechanism Studies

There are no published studies on the enzyme kinetics or inhibition mechanisms of this compound against any kinase.

Role in Monoamine Oxidase B (MAOB) Inhibitor Development

There is no available information on the role of this compound in the development of MAOB inhibitors.

Design Considerations for MAOB Selective Inhibition

No literature exists that discusses the design considerations for achieving MAOB selectivity using this specific chemical scaffold.

SAR Analysis for MAOB Binding and Selectivity

No SAR analyses for MAOB binding and selectivity based on the this compound structure have been reported.

In Vitro Enzyme Assays and Inhibition Potency

No publicly available studies were identified that report the results of in vitro enzyme assays for this compound. Therefore, data regarding its inhibitory potency (such as IC₅₀ or Kᵢ values) against any specific enzymatic targets are not available. The creation of a data table summarizing such findings is not possible due to the absence of this primary research.

Strategies for Enhancing Molecular Recognition

The scientific literature does not appear to contain specific research focused on enhancing the molecular recognition of this compound for any particular biological target.

Introduction of Hydrogen Bond Donors/Acceptors

There are no documented studies detailing the systematic introduction of hydrogen bond donors or acceptors to the structure of this compound to improve its binding affinity or selectivity.

Lipophilicity Modulation for Target Engagement

Stereochemical Modifications for Chirality-Dependent Interactions

The structure of this compound is achiral. No research has been published on the introduction of chiral centers or stereochemical modifications to this scaffold to investigate chirality-dependent interactions with biological systems.

Prodrug Design Strategies for this compound Derivatives

There is a lack of published research on the design and synthesis of prodrugs derived from this compound.

Reversible Masking of the Aniline (B41778) Functional Group

Although reversible masking of aniline functional groups is a known prodrug strategy to mitigate potential toxicity, there are no specific examples or studies in the scientific literature that apply this approach to this compound.

Enzymatic and Chemical Triggers for Prodrug Activation

The ether linkage in this compound presents a potential site for cleavage, allowing the molecule to function as a prodrug. Prodrug strategies are employed to improve the pharmacokinetic properties of a drug or to achieve targeted drug delivery. Activation of such a prodrug would involve the cleavage of the ether bond to release an active pharmacological agent.

Enzymatic Triggers:

In a biological system, the ether bond could be susceptible to enzymatic cleavage. Cytochrome P450 (CYP) enzymes, a major family of enzymes involved in drug metabolism, are known to catalyze the O-dealkylation of aryl ethers. nih.gov This process typically involves the oxidation of the benzylic carbon, leading to the formation of an unstable hemiacetal that subsequently breaks down to release the corresponding phenol (B47542) and aldehyde. For this compound, this would result in the formation of 3-fluoro-4-aminophenol and 3-fluorobenzaldehyde. The rate and extent of this enzymatic cleavage would depend on the specific CYP isozymes involved and the steric and electronic properties conferred by the fluorine substituents.

Genetically modified enzymes could also be employed in targeted therapies like gene-directed enzyme prodrug therapy (GDEPT). In such a scenario, a non-endogenous enzyme capable of selectively cleaving the ether bond could be expressed in target cells (e.g., cancer cells). This would lead to the localized release of the active drug, minimizing systemic toxicity.

Chemical Triggers:

While enzymatic activation is a common strategy, chemical triggers can also be designed to cleave ether bonds. The stability of ether linkages generally makes them resistant to simple hydrolysis under physiological conditions. wikipedia.org However, specific chemical functionalities can be incorporated into a prodrug to make it susceptible to cleavage under particular conditions.

For instance, prodrugs can be designed to be activated by changes in pH or redox potential, which are often characteristic of pathological environments like tumors. nih.gov Although the structure of this compound does not inherently suggest a specific chemical trigger, it could be incorporated into a more complex prodrug system designed for such activation.

Metabolite Identification and Metabolic Pathway Elucidation

The metabolism of a xenobiotic like this compound is crucial for understanding its efficacy, safety, and pharmacokinetic profile. The metabolic pathway would likely involve both Phase I and Phase II biotransformation reactions. mdpi.comlongdom.org

To predict the in vivo metabolic fate of this compound, its stability would be assessed using in vitro systems such as liver microsomes and hepatocytes. These systems contain a rich complement of drug-metabolizing enzymes.

The compound would be incubated with liver microsomes (containing primarily Phase I enzymes) or hepatocytes (containing both Phase I and Phase II enzymes) along with necessary cofactors. The disappearance of the parent compound over time would be monitored by a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The results would provide an estimate of the compound's intrinsic clearance and metabolic half-life.

Table 1: Hypothetical In Vitro Metabolic Stability Data for this compound

In Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes4515.4
Mouse Liver Microsomes2527.7
Human Hepatocytes6011.6
Mouse Hepatocytes3519.8

This data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC-HRMS), is a powerful tool for identifying drug metabolites. Following incubation with in vitro metabolic systems, the samples would be analyzed by LC-HRMS to detect and identify potential metabolites. The accurate mass measurement provided by HRMS allows for the determination of the elemental composition of the metabolites, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns.

The fragmentation of anilines under mass spectrometry often involves the loss of HCN from the aniline ring. acs.org The presence of fluorine atoms would also influence the fragmentation, potentially leading to characteristic neutral losses. nih.gov

Phase I Biotransformation:

Phase I reactions introduce or expose functional groups, typically making the molecule more polar. longdom.org For this compound, several Phase I metabolic pathways can be postulated based on its structure:

O-Dealkylation: As mentioned earlier, cleavage of the ether bond by CYP450 enzymes would be a likely metabolic pathway, yielding 3-fluoro-4-aminophenol and 3-fluorobenzaldehyde.

Aromatic Hydroxylation: Hydroxylation of either of the phenyl rings is another common metabolic route catalyzed by CYP450 enzymes. The position of hydroxylation would be influenced by the directing effects of the existing substituents.

N-Oxidation: The primary aniline nitrogen can be oxidized to form hydroxylamine (B1172632) or nitroso derivatives.

Phase II Biotransformation:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, further increasing water solubility and facilitating excretion. mdpi.com Potential Phase II pathways for metabolites of this compound include:

Glucuronidation: The phenolic hydroxyl group of 3-fluoro-4-aminophenol (formed via O-dealkylation) would be a prime site for conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: The phenolic hydroxyl group could also undergo sulfation, catalyzed by sulfotransferases (SULTs).

N-Acetylation: The primary aniline group could be acetylated by N-acetyltransferases (NATs).

Table 2: Plausible Metabolites of this compound

Metabolite IDProposed StructureBiotransformation Pathway
M13-Fluoro-4-aminophenolPhase I: O-Dealkylation
M23-FluorobenzaldehydePhase I: O-Dealkylation
M3Hydroxylated parent compoundPhase I: Aromatic Hydroxylation
M43-Fluoro-4-aminophenol glucuronidePhase II: Glucuronidation of M1
M53-Fluoro-4-aminophenol sulfatePhase II: Sulfation of M1
M6N-acetyl-3-fluoro-4-[(3-fluorophenyl)methoxy]anilinePhase II: N-Acetylation

This table presents hypothetical metabolites based on general metabolic pathways.

Application as a Precursor for Imaging Agents or Chemical Probes

The structure of this compound, particularly the presence of fluorine atoms, makes it an interesting candidate for development as a precursor for imaging agents, especially for Positron Emission Tomography (PET).

PET is a highly sensitive molecular imaging technique that utilizes radiotracers labeled with positron-emitting isotopes. nbinno.com Fluorine-18 (¹⁸F) is a commonly used radionuclide for PET due to its favorable decay characteristics. mdpi.com The synthesis of ¹⁸F-labeled PET tracers often involves the late-stage introduction of the ¹⁸F isotope onto a precursor molecule.

The fluorinated phenyl rings in this compound could serve as sites for radiofluorination. A common strategy for introducing ¹⁸F is through nucleophilic substitution of a suitable leaving group (e.g., nitro, trimethylammonium, or halogen) on an aromatic ring. Therefore, a derivative of this compound with an appropriate leaving group could be synthesized and used as a precursor for ¹⁸F-labeling.

Beyond PET imaging, fluorescently labeled derivatives of this compound could be synthesized for use as chemical probes in in vitro and cell-based assays. The aniline group can be readily derivatized to attach a fluorophore, allowing for the visualization and tracking of the molecule's interaction with biological systems.

Future Directions and Emerging Research Avenues for 3 Fluoro 4 3 Fluorophenyl Methoxy Aniline

Exploration in New Therapeutic Areas Based on Structural Homology

The core structure of 3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline shares features with classes of compounds known for a wide range of biological activities. The diaryl ether motif is a privileged scaffold found in numerous bioactive molecules with demonstrated anticancer, anti-inflammatory, and antimicrobial properties. Furthermore, substituted anilines are foundational components in a vast array of pharmaceuticals.

Future research should systematically explore the potential of this compound and its derivatives in therapeutic areas such as:

Oncology: A structurally related compound, 3-Fluoro-4-methoxyaniline, serves as an intermediate in the synthesis of molecules that inhibit aminopeptidase N, an enzyme associated with tumor growth. This homology suggests that this compound could be a valuable starting point for developing novel kinase inhibitors or other anticancer agents.

Neurology: Aniline (B41778) derivatives are key to drugs targeting neurological disorders. chemimpex.com For instance, 3-Fluoro-4-methoxyaniline is used in crafting mGluR1 antagonists, which have potential in managing chronic pain. Investigating the neuropharmacological profile of this compound could unveil new treatments for a range of central nervous system conditions.

Infectious Diseases: The diaryl ether framework is present in various antimicrobial agents. By modifying the aniline and fluorophenyl rings, researchers could generate a library of compounds for screening against bacterial, fungal, and viral pathogens, potentially leading to new classes of anti-infective drugs.

Development of Novel Synthetic Routes with Improved Atom Economy

While effective, traditional methods for synthesizing diaryl ethers, such as Ullmann or Buchwald-Hartwig couplings, can involve harsh conditions and generate significant waste. The principles of green chemistry call for the development of more efficient and environmentally benign synthetic strategies.

Future synthetic research should focus on methodologies that improve the "atom economy"—the efficiency of a reaction in converting reactant atoms into the final product. researchgate.net Key areas for exploration include:

Catalytic C-H Activation: Developing catalytic systems (e.g., using iridium or ruthenium) that enable the direct coupling of a fluorophenol with a fluoroaniline derivative by activating C-H bonds would eliminate the need for pre-functionalized starting materials, reducing steps and waste. liverpool.ac.uk

Flow Chemistry: Transitioning the synthesis to continuous flow chemistry platforms could offer better control over reaction parameters, improve safety, and allow for more efficient and sustainable large-scale production.

Boron Lewis Acid Catalysis: Investigating novel catalytic methods, such as those using boron Lewis acids, could enable highly selective and atom-economic C-O bond formation under milder conditions. rsc.org

Synthetic Strategy Potential Advantage Key Challenge
Catalytic C-H ActivationReduces waste by avoiding pre-functionalization of starting materials.Achieving high regioselectivity on complex aniline substrates.
Continuous Flow ChemistryEnhanced safety, scalability, and process control.Initial optimization of flow reactor parameters and catalyst stability.
Novel Catalytic CyclesMilder reaction conditions and improved stereoselectivity.Catalyst design and discovery for this specific transformation.

Integration into Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments") for weak binding to a biological target. The individual components of this compound—specifically the fluoroaniline and fluorophenyl ether moieties—are ideal candidates for inclusion in fragment libraries.

Future FBDD campaigns could leverage these fragments in the following ways:

Scaffold Generation: The fluoroaniline fragment can be used to probe protein binding pockets for key interactions. Once a binding mode is identified through techniques like X-ray crystallography or NMR, the fragment can be elaborated upon, using the aniline nitrogen as a growth vector to build a more potent molecule.

Linker Exploration: The (3-fluorophenyl)methoxy portion can be used to explore larger, more flexible regions of a target's binding site. In fragment linking strategies, this piece could be combined with another fragment that binds in a nearby pocket to create a high-affinity lead compound.

Utilization in Targeted Protein Degradation (TPD) Technologies

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that uses the cell's own machinery to eliminate disease-causing proteins. A leading TPD technology, Proteolysis-Targeting Chimeras (PROTACs), involves a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the target's destruction. nih.govnih.gov

The structure of this compound is well-suited for incorporation into novel PROTACs:

As a Novel Warhead: The compound can be optimized as a high-affinity ligand, or "warhead," for a specific protein of interest (POI).

As a Linker Attachment Point: The aniline group provides a chemically accessible handle for attaching a linker, which in turn is connected to an E3 ligase-recruiting ligand. nih.govescholarship.org

Future research would involve designing and synthesizing PROTACs where this compound serves as the POI-binding element. This approach could be used to target proteins previously considered "undruggable" by traditional inhibitors. escholarship.org

Advanced Computational Modeling for Precise Ligand-Target Interactions

To guide the rational design of new drugs and materials, advanced computational techniques can be employed to predict how this compound and its derivatives will interact with biological targets or other molecules.

Emerging research avenues in this area include:

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound within a protein's binding site over time, providing insights into binding stability, the role of water molecules, and conformational changes that influence affinity. sciepub.com

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach allows for a highly accurate calculation of the electronic interactions (such as halogen bonding from the fluorine atoms) between the ligand and key amino acid residues, leading to more precise predictions of binding energy.

Free Energy Perturbation (FEP): FEP calculations can be used to accurately predict the change in binding affinity resulting from small chemical modifications to the parent compound, thereby prioritizing the synthesis of the most promising derivatives and accelerating the optimization process.

Computational Method Key Insight Provided Application in Research
Molecular DynamicsBinding stability and conformational flexibility.Predicting how the ligand-protein complex behaves over time.
QM/MM CalculationsPrecise electronic interactions and bond energies.Understanding the role of fluorine in binding and optimizing interactions.
Free Energy PerturbationAccurate prediction of binding affinity changes.Guiding the prioritization of synthetic targets for improved potency.

Application in Materials Science or Supramolecular Chemistry

The unique electronic and structural properties imparted by the fluorine atoms and the diaryl ether backbone make this compound a candidate for applications beyond medicine. Fluorinated organic molecules are known to have valuable properties for electronic and optoelectronic devices. nih.gov

Future research in materials science could explore:

Organic Electronics: Fluorination can lower the HOMO and LUMO energy levels of organic molecules, which can improve electron injection and oxidative stability in materials used for Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). nih.govrsc.org The compound could serve as a building block for novel organic semiconductors.

Polymer Science: As a monomer, this compound could be incorporated into high-performance polymers. The fluorine atoms could enhance thermal stability, chemical resistance, and dielectric properties, making such polymers useful as advanced insulators or specialty plastics.

Supramolecular Assemblies: The potential for non-covalent interactions, such as hydrogen bonding from the amine and C-H···F interactions, could be exploited to design self-assembling supramolecular structures with novel functions, such as sensors or molecular capsules. nih.gov A related compound, 3-fluoro-4-morpholinoaniline, has been used to tune the emission of carbon nanodots, highlighting the potential for this class of molecules in advanced materials. ossila.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-fluoro-4-[(3-fluorophenyl)methoxy]aniline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For example, fluorinated aniline derivatives often involve introducing fluorine via halogen exchange (Halex reaction) using KF or CsF in polar aprotic solvents like DMF . Optimization includes controlling temperature (80–120°C) and using copper catalysts (e.g., CuI) to enhance coupling efficiency between 3-fluoro-4-hydroxyaniline and 3-fluorobenzyl bromide. Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed by HPLC (>95% purity) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments (e.g., δ -110 to -120 ppm for aromatic F), while 1H^{1}\text{H} NMR resolves methoxy and aniline protons.
  • Mass Spectrometry (HRMS) : Exact mass (e.g., [M+H]+^+ = 264.08 Da) confirms molecular formula (C13_{13}H10_{10}F2_2NO).
  • X-ray Crystallography : Single-crystal analysis (using SHELX software ) verifies spatial arrangement and hydrogen-bonding networks.

Q. What preliminary biological screening approaches are used to assess its potential as a therapeutic agent?

  • Methodological Answer : Initial screens include:

  • Kinase Inhibition Assays : Testing against tyrosine kinases (e.g., c-Met) via fluorescence polarization or ADP-Glo™ assays .
  • Cytotoxicity Profiling : IC50_{50} determination in cancer cell lines (e.g., HCT-116 or MCF-7) using MTT assays.
  • Metabolic Stability : Liver microsome studies (human/rat) to evaluate half-life (t1/2_{1/2}) and CYP450 interactions .

Advanced Research Questions

Q. How do the fluorine substituents influence the compound’s binding affinity to biological targets, and what computational tools validate these interactions?

  • Methodological Answer : Fluorine enhances binding via polar interactions and metabolic stability. Computational approaches include:

  • Molecular Docking : Software like AutoDock Vina models interactions with kinase ATP-binding pockets (e.g., c-Met’s hinge region) .
  • QSAR Studies : Hammett constants (σF_F) correlate fluorine’s electron-withdrawing effects with inhibitory potency (pIC50_{50}) .
  • MD Simulations : GROMACS evaluates dynamic stability of ligand-receptor complexes over 100-ns trajectories.

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Methodological Answer : Challenges include low solubility and polymorphism. Solutions:

  • Solvent Screening : Use mixed solvents (e.g., DCM/methanol) for slow evaporation.
  • Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize lattice formation.
  • Cryo-Crystallography : Flash-cooling at 100 K minimizes disorder (SHELX refinement ).

Q. How are SAR studies designed to optimize this compound’s activity against resistant targets?

  • Methodological Answer : SAR involves:

  • Substituent Variation : Synthesizing analogs with Cl, CF3_3, or morpholine groups at the benzyloxy position .
  • Bioisosteric Replacement : Replacing the aniline NH2_2 with a tetrazole ring to enhance metabolic resistance .
  • Pharmacophore Mapping : MOE or Schrödinger identifies critical features (e.g., H-bond donors, hydrophobic pockets) .

Key Research Findings

  • Fluorine Synergy : Dual fluorine atoms increase kinase selectivity by 5-fold compared to mono-fluorinated analogs .
  • Metabolic Stability : t1/2_{1/2} in human liver microsomes = 45 min, outperforming non-fluorinated counterparts .
  • Crystallographic Insight : X-ray structures reveal a planar conformation critical for π-stacking with Phe-1223 in c-Met .

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3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline
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Reactant of Route 2
3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.